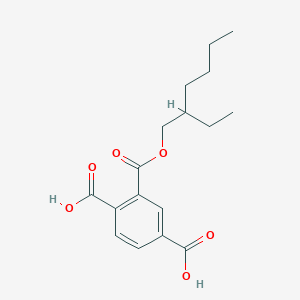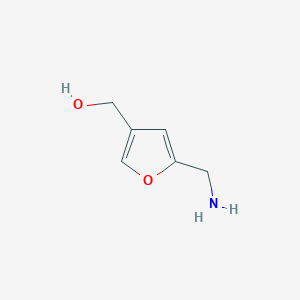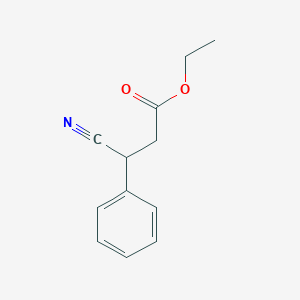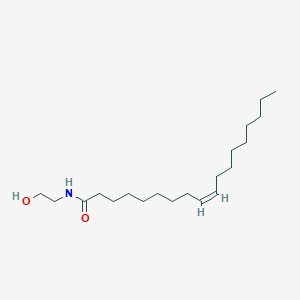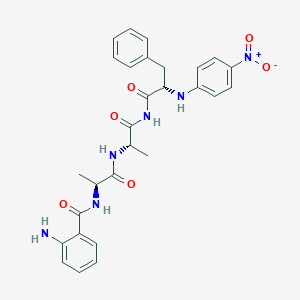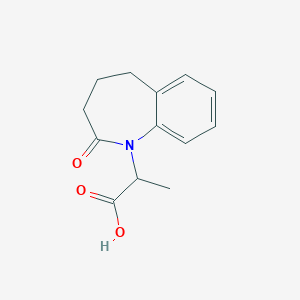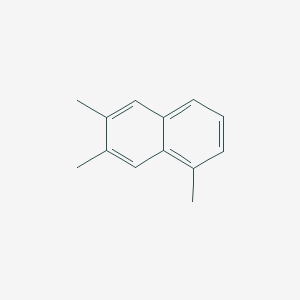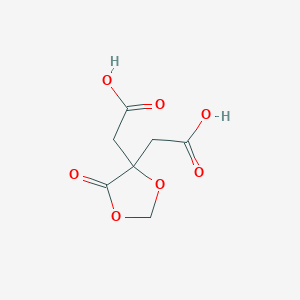
6-Methoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives often involves strategies to introduce substituents selectively at specific positions on the indole ring. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a method for C-C and C-N bond formation, highlighting the role of C-H activation in the synthesis of indole derivatives (Jing Zheng et al., 2014). Additionally, the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives illustrates the strategic development towards core moieties of bioactive compounds (Pankaj Sharma et al., 2020).
Molecular Structure Analysis
Vibrational spectroscopic studies, such as those conducted on 5-methoxyindole-2-carboxylic acid and its metal complexes, provide insight into the molecular structure and bonding characteristics of indole derivatives. These studies, utilizing infrared and Raman spectroscopy, offer detailed vibrational assignments and theoretical wavenumbers, contributing to our understanding of the structural features of indolecarboxylic acids (Barbara Morzyk-Ociepa, 2009).
Chemical Reactions and Properties
The chemical reactivity of indole derivatives is influenced by their functional groups and substitution patterns. For example, the nucleophilic substitution reaction in indole chemistry showcases the versatility of indole derivatives as electrophiles, with regioselective reactions yielding trisubstituted indole products (Koji Yamada et al., 2009). This reactivity is pivotal for the synthesis of complex indole-based structures.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystal and molecular structure analyses, like those of 5-methoxyindole-3-acetic acid, reveal the arrangement of molecules in the solid state and the presence of hydrogen bonding, which can affect the compound's solubility and stability (T. Sakaki et al., 1975).
Aplicaciones Científicas De Investigación
1. Antifungal Metabolite Production
- Results: The optimal conditions for production were found to be: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature. A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
2. Synthesis of Indole Derivatives
- Results: Indoles, both natural and synthetic, show various biologically vital properties. The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
3. Anticancer Immunomodulators
- Results: While the specific results were not detailed, the use of these compounds as anticancer immunomodulators suggests they may enhance the body’s immune response to cancer cells .
4. Inhibitor of Botulinum Neurotoxin
- Results: While the specific results were not detailed, the identification of this compound as a potential inhibitor suggests it may be useful in the development of treatments for botulism .
5. ITK Inhibitors
- Results: While the specific results were not detailed, the identification of this compound as a potential ITK inhibitor suggests it may be useful in the development of treatments for diseases involving T-cell dysfunction .
6. Antibacterial Agents
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBGANWAZJWOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328449 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indole-2-carboxylic acid | |
CAS RN |
16732-73-3 | |
| Record name | 6-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
